molecular formula C12H14O3 B6279281 2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 1870471-94-5

2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No. B6279281
CAS RN: 1870471-94-5
M. Wt: 206.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid, also known as (2-Methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid or MMDICA, is a synthetic organic compound used in various scientific research applications. It is a derivative of indene, a polycyclic aromatic hydrocarbon (PAH) that is a common component of crude oil and other petroleum products. MMDICA has been studied for its potential use in the synthesis of novel compounds and its potential as a drug target.

Mechanism of Action

MMDICA has been shown to interact with certain proteins involved in disease processes. It has been shown to bind to and inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, MMDICA has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are molecules involved in inflammation and allergy.
Biochemical and Physiological Effects
MMDICA has been shown to have anti-inflammatory and anti-allergic properties. In animal studies, it has been shown to reduce inflammation and allergic reactions. Additionally, it has been shown to reduce the production of pro-inflammatory molecules such as cytokines and chemokines. It has also been shown to reduce pain and swelling in animal models of arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using MMDICA in laboratory experiments include its low cost and ease of synthesis. Additionally, it is a relatively safe compound with minimal toxicity. However, there are some limitations to using MMDICA in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable and can decompose over time.

Future Directions

In the future, MMDICA may be studied for its potential use in the development of novel drugs or therapies. Additionally, it may be studied for its potential use in the treatment of cancer, as it has been shown to inhibit the activity of certain proteins involved in tumor growth and metastasis. Additionally, it may be studied for its potential use in the treatment of autoimmune diseases, as it has been shown to inhibit the activity of certain proteins involved in inflammation. Finally, it may be studied for its potential use in the treatment of neurological disorders, as it has been shown to inhibit the activity of certain proteins involved in the regulation of nerve cell function.

Synthesis Methods

MMDICA can be synthesized in a few different ways. One method is the reaction of 2-methoxymethyl-2,3-dihydro-1H-indene-2-carboxylic acid with a base such as sodium hydroxide or potassium hydroxide. This reaction produces a salt of MMDICA which can then be isolated and purified. Another method is the reaction of 2-methoxymethyl-2,3-dihydro-1H-indene-2-carboxylic acid with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction produces MMDICA in its pure form.

Scientific Research Applications

MMDICA has been studied for its potential use in the synthesis of novel compounds and its potential as a drug target. It has been used in the synthesis of a variety of compounds including indole derivatives, indeno-fused heterocycles, and various other organic molecules. It has also been studied for its potential use in the synthesis of peptides and other biologically active molecules. Additionally, MMDICA has been studied for its potential use as a drug target, with researchers exploring the possibility of using it to target specific proteins involved in disease processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves the protection of the indene ring, followed by the introduction of a methoxymethyl group at the 2-position, and subsequent carboxylation of the 2-position. The final step involves deprotection of the indene ring to yield the target compound.", "Starting Materials": [ "Indene", "Methoxymethyl chloride", "Sodium hydride", "Carbon dioxide", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Indene is treated with methoxymethyl chloride and sodium hydride in diethyl ether to yield 2-(methoxymethyl)indene.", "2-(Methoxymethyl)indene is then treated with carbon dioxide in methanol in the presence of sodium hydroxide to yield 2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid.", "The final step involves deprotection of the indene ring using hydrochloric acid to yield the target compound." ] }

CAS RN

1870471-94-5

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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